1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187160-03-7
VCID: VC2552739
InChI: InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H
SMILES: C1CN(CCC1N)C(=O)CC(F)(F)F.Cl
Molecular Formula: C8H14ClF3N2O
Molecular Weight: 246.66 g/mol

1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride

CAS No.: 1187160-03-7

Cat. No.: VC2552739

Molecular Formula: C8H14ClF3N2O

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride - 1187160-03-7

Specification

CAS No. 1187160-03-7
Molecular Formula C8H14ClF3N2O
Molecular Weight 246.66 g/mol
IUPAC Name 1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one;hydrochloride
Standard InChI InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H
Standard InChI Key IIDMQECYYWFWEI-UHFFFAOYSA-N
SMILES C1CN(CCC1N)C(=O)CC(F)(F)F.Cl
Canonical SMILES C1CN(CCC1N)C(=O)CC(F)(F)F.Cl

Introduction

Chemical Identification and Nomenclature

Basic Identification

1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride is an organic compound characterized by its unique combination of functional groups. It contains a trifluoropropanone moiety linked to an aminopiperidine ring system, with the amino group protonated as a hydrochloride salt. This structural arrangement contributes to its potential utility in pharmaceutical applications and medicinal chemistry research .

Registry and Identification Codes

The compound is registered in multiple chemical databases with specific identification codes that facilitate its tracking and study. These identifiers are summarized in Table 1.

Table 1: Identification Codes for 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride

Identifier TypeValueSource
CAS Registry Number1187160-03-7
PubChem CID47003381
MDL NumberMFCD16622171
InChI KeyIIDMQECYYWFWEI-UHFFFAOYSA-N
Catalog Code (Enamine)EN300-65691

Chemical Nomenclature

The compound has several systematic names depending on the nomenclature system used:

  • IUPAC Name: 1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride

  • Alternative IUPAC Name: 1-(3,3,3-trifluoropropanoyl)-4-piperidinylamine hydrochloride

  • SMILES Notation: C1CN(CCC1N)C(=O)CC(F)(F)F.Cl

  • Standard InChI: InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H

Structural and Physical Properties

Molecular Structure and Composition

The molecular structure of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride features a piperidine ring with an amino group at the 4-position and a trifluoropropanone substituent at the nitrogen atom in position 1. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form.

Table 2: Structural Properties

PropertyValueSource
Molecular FormulaC₈H₁₄ClF₃N₂O
Molecular Weight246.66 g/mol
Structure FeaturesPiperidine ring, amino group, trifluoropropanone, hydrochloride salt
AppearancePowder

Physical Properties

The physical properties of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride contribute to its handling characteristics and potential applications in research and development contexts.

Table 3: Physical Properties

PropertyValueSource
Physical StateSolid powder
Storage TemperatureRoom temperature (RT)
Purity95% (commercial standard)
SolubilityWater-soluble (as hydrochloride salt)

Chemical Reactivity and Behavior

Functional Group Analysis

1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride contains several functional groups that determine its chemical reactivity and potential interactions with biological systems.

Table 4: Functional Group Analysis

General Reactivity

The chemical reactivity of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride is largely influenced by the electron-withdrawing nature of the trifluoromethyl group. This structural feature enhances the electrophilicity of nearby carbon atoms, making them more susceptible to nucleophilic attack. Additionally, the compound may undergo various transformations typical of amines and ketones, including nucleophilic substitution reactions and hydrolysis under appropriate conditions.

The primary amino group at the 4-position of the piperidine ring can participate in reactions characteristic of primary amines, such as nucleophilic substitution, acylation, and reductive amination. These properties make the compound versatile for further chemical modifications in medicinal chemistry applications.

Synthesis and Preparation

Synthetic Approaches

The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, a general approach often includes:

  • Preparation of a protected 4-aminopiperidine derivative

  • Coupling with a trifluoropropanoic acid or its activated derivative

  • Deprotection of the amino group

  • Salt formation with hydrogen chloride

The synthesis must carefully control reaction conditions to preserve the stereochemistry and functional group integrity throughout the process.

SupplierCatalog ReferencePackage SizePuritySource
American ElementsOMXX-285047-01VariousNot specified
Sigma-Aldrich/EnamineENA296274914Not specified95%
Toronto Research ChemicalsA61648325 mgNot specified
EOS Med Chem (via Pharmint)Not specifiedNot specifiedNot specified

Biological Activity and Applications

Research Applications

Current research suggests that 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride exhibits significant biological activity as a potential pharmacological agent. Its structure indicates possible interactions with neurotransmitter systems, particularly the dopamine and serotonin receptors, making it a candidate for further investigation in neuropharmacology.

The compound is primarily used in medicinal chemistry research as:

  • A building block in the synthesis of more complex drug candidates

  • A tool compound for studying structure-activity relationships

  • A potential lead compound for further optimization in drug discovery programs

  • A reference standard for analytical and pharmacological studies

Structure-Activity Considerations

Several structural features of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride contribute to its potential biological activity:

  • The piperidine ring provides a rigid scaffold that can orient functional groups in specific spatial arrangements

  • The amino group can form hydrogen bonds with receptors or serve as a site for further modification

  • The trifluoromethyl group enhances lipophilicity and metabolic stability

  • The carbonyl group can serve as a hydrogen bond acceptor in receptor binding

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